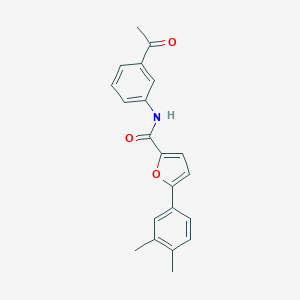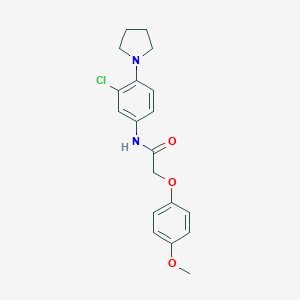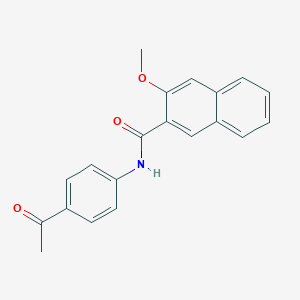![molecular formula C20H22N2O3 B244393 N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B244393.png)
N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide, also known as MBZP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the family of benzoxazoles and has been shown to exhibit various biochemical and physiological effects.
作用机制
The exact mechanism of action of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide is not fully understood. However, it has been proposed that N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide acts as a partial agonist at the 5-HT1A receptor, meaning that it activates the receptor to a lesser extent than a full agonist. This property may make N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide useful for studying the effects of partial agonism on receptor function. N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide has also been shown to inhibit the activity of voltage-gated sodium channels, although the exact mechanism of this inhibition is not clear.
Biochemical and Physiological Effects:
N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide has been shown to exhibit various biochemical and physiological effects. It has been reported to increase the firing rate of serotonergic neurons in the dorsal raphe nucleus, which is thought to contribute to its anxiolytic and antidepressant-like effects. N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide has also been shown to inhibit the activity of voltage-gated sodium channels, which may contribute to its anticonvulsant and analgesic properties. Additionally, N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide has been shown to have antioxidant properties, which may be useful for studying oxidative stress in vitro and in vivo.
实验室实验的优点和局限性
One advantage of using N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide in lab experiments is its selectivity for the 5-HT1A receptor and voltage-gated sodium channels. This selectivity may make it useful for studying the function of these targets in isolation. Additionally, N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide has been shown to have a relatively low toxicity profile, which may make it suitable for in vivo studies. However, one limitation of using N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental paradigms.
未来方向
There are several future directions for research on N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide. One direction is to investigate its potential as a therapeutic agent for mood disorders, anxiety disorders, and epilepsy. Another direction is to study its effects on other targets, such as ionotropic glutamate receptors and GABA receptors. Additionally, further research is needed to elucidate the exact mechanism of action of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide and its effects on neuronal function. Overall, N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide has the potential to be a valuable tool for studying the function of various targets in neuroscience research.
合成方法
The synthesis of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide involves the reaction of 2-methyl-5-nitrophenylacetic acid with 5-amino-2-methoxybenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with pentanoyl chloride to yield the final product, N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide. This synthesis method has been reported in the literature and has been successfully replicated by various research groups.
科学研究应用
N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been reported to exhibit affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and cognition. N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide has also been shown to modulate the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. These properties make N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide a promising tool for studying the function of these targets in vitro and in vivo.
属性
分子式 |
C20H22N2O3 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC 名称 |
N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide |
InChI |
InChI=1S/C20H22N2O3/c1-4-5-6-19(23)21-16-11-14(8-7-13(16)2)20-22-17-12-15(24-3)9-10-18(17)25-20/h7-12H,4-6H2,1-3H3,(H,21,23) |
InChI 键 |
FPPFYSXDZQQOCP-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC(=C3)OC)C |
规范 SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC(=C3)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(piperidin-1-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B244310.png)
![3-fluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244311.png)
![3-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B244314.png)

![2-(4-methoxyphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244318.png)


![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244324.png)
![2,5-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244326.png)
![N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-3-propoxybenzamide](/img/structure/B244327.png)
![3-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244331.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide](/img/structure/B244332.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-methylbenzamide](/img/structure/B244334.png)
